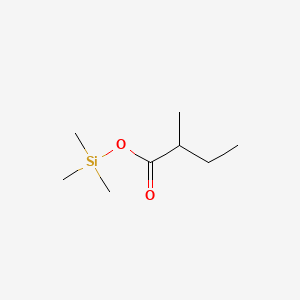
Octadecane, 9-ethyl-9-heptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-9-heptyloctadecane is a hydrocarbon compound with the molecular formula C27H56. It is a branched alkane, characterized by its long carbon chain and the presence of ethyl and heptyl groups attached to the central carbon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-9-heptyloctadecane typically involves the alkylation of octadecane. One common method is the Friedel-Crafts alkylation, where octadecane is reacted with ethyl chloride and heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 9-Ethyl-9-heptyloctadecane can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further purifies the compound.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-9-heptyloctadecane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidation using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed
Substitution: Formation of halogenated derivatives such as 9-chloro-9-ethyl-9-heptyloctadecane.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Aplicaciones Científicas De Investigación
9-Ethyl-9-heptyloctadecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Explored for its use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a lubricant and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-9-heptyloctadecane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Octadecane: A straight-chain alkane with similar hydrophobic properties but lacks the branching seen in 9-Ethyl-9-heptyloctadecane.
Nonadecane: Another long-chain alkane with one additional carbon atom compared to octadecane.
2-Methylheptadecane: A branched alkane with a methyl group instead of ethyl and heptyl groups.
Uniqueness
9-Ethyl-9-heptyloctadecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. The presence of both ethyl and heptyl groups makes it more hydrophobic and stable compared to its straight-chain counterparts.
Propiedades
Número CAS |
55282-27-4 |
|---|---|
Fórmula molecular |
C27H56 |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
9-ethyl-9-heptyloctadecane |
InChI |
InChI=1S/C27H56/c1-5-9-12-15-17-20-23-26-27(8-4,24-21-18-14-11-7-3)25-22-19-16-13-10-6-2/h5-26H2,1-4H3 |
Clave InChI |
LRJHOBBNMAGOIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CC)(CCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


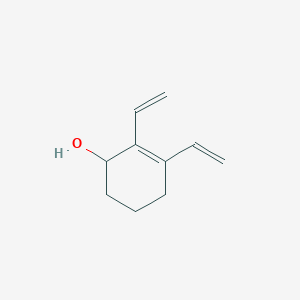
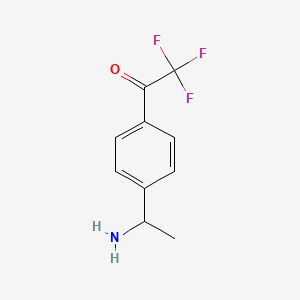
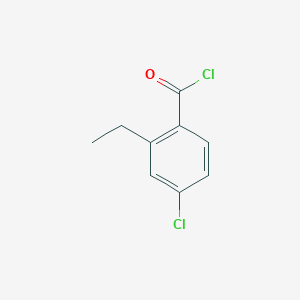
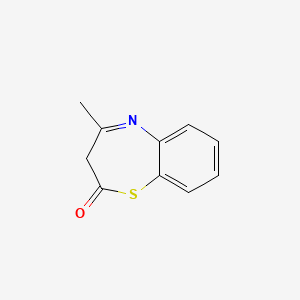
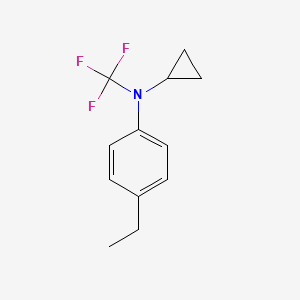
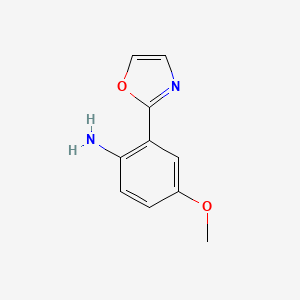
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)

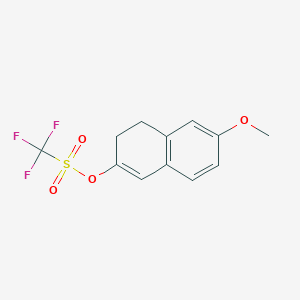
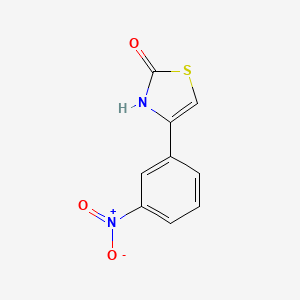
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
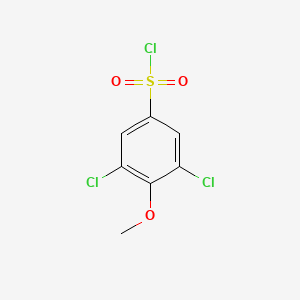
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)
